4-fluoro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide
Overview
Description
4-fluoro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H14FNO3S and its molecular weight is 295.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.06784264 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Bioactivity Studies
A range of benzenesulfonamides, similar in structure to 4-fluoro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide, have been synthesized to explore their potential applications in medicinal chemistry. For instance, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been reported, showcasing their potential as carbonic anhydrase inhibitors and for their cytotoxic activities against tumor cells. These studies highlight the importance of such compounds in the development of novel therapeutic agents (Gul et al., 2016).
Crystal Structural Analysis
The crystal structures of compounds closely related to this compound have been studied, revealing insights into their supramolecular architecture. For example, the analysis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide provided valuable information on the impact of substituents on molecular interactions and structural arrangements, which can influence their biological activities (Rodrigues et al., 2015).
Cyclooxygenase-2 Inhibition
Compounds bearing the benzenesulfonamide moiety, including derivatives of this compound, have been evaluated for their inhibitory activities against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. These studies have identified compounds with significant COX-2 inhibitory activities, offering potential for the development of anti-inflammatory and anticancer agents (Pal et al., 2003).
Properties
IUPAC Name |
4-fluoro-N-[3-(methoxymethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-19-10-11-3-2-4-13(9-11)16-20(17,18)14-7-5-12(15)6-8-14/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDZXTUUTVOOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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